molecular formula C9H6F3N3O B7555148 N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide

Cat. No. B7555148
M. Wt: 229.16 g/mol
InChI Key: QLCQRODYKPOVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide, also known as BAY-678, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for drug development.

Mechanism of Action

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide inhibits the activity of CDK9, CDK7, and CLK1 by binding to their ATP-binding sites. This results in the inhibition of their kinase activity, leading to the disruption of various cellular processes. Inhibition of CDK9 has been shown to block the elongation phase of transcription, while inhibition of CDK7 has been shown to affect the initiation phase of transcription. Inhibition of CLK1 has been shown to affect splicing, leading to the production of aberrant mRNA transcripts.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has been shown to inhibit the growth of tumor xenografts in mice. N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has also been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has several advantages for lab experiments. It has high potency and selectivity for its target enzymes, making it an ideal tool for studying their biological functions. N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide is also cell-permeable, allowing it to be used in cellular assays. However, N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has limitations in terms of its solubility and stability, which can affect its performance in certain assays.

Future Directions

There are several future directions for the study of N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide. One potential application is in the development of cancer therapies. The anti-proliferative effects of N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide on cancer cells make it a promising candidate for drug development. Another potential application is in the study of transcription and splicing. Inhibition of CDK9 and CLK1 by N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide can provide insights into the regulation of these processes. Finally, the anti-inflammatory effects of N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide suggest that it may have potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide involves a multi-step process that starts with the reaction of 2-cyanopyridine with 1,1,1-trifluoro-3-bromo-propan-2-one. This intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess inhibitory effects on several enzymes, including CDK9, CDK7, and CLK1. These enzymes are involved in various cellular processes, such as transcription, cell cycle regulation, and splicing. Inhibition of these enzymes by N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide has been shown to have anti-proliferative effects on cancer cells.

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)3-8(16)15-7-2-1-6(4-13)5-14-7/h1-2,5H,3H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQRODYKPOVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyanopyridin-2-yl)-3,3,3-trifluoropropanamide

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